N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,5-dichlorothiophene-3-carboxamide
Description
N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,5-dichlorothiophene-3-carboxamide is a heterocyclic compound featuring a thiophene core substituted with two chlorine atoms at positions 2 and 5, linked to a benzothiazole-thiazole hybrid moiety via an amide bond. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,5-dichlorothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2N3OS3/c16-11-5-7(12(17)24-11)13(21)20-15-19-9(6-22-15)14-18-8-3-1-2-4-10(8)23-14/h1-6H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYKSJZHUREWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=C(SC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,5-dichlorothiophene-3-carboxamide is a complex organic compound with significant biological activity. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Overview of the Compound
Chemical Structure : The compound features a combination of benzothiazole and thiazole moieties, which are known for their pharmacological significance. Its structure can be represented as follows:
This unique arrangement of heterocyclic rings contributes to its diverse biological activities.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzothiazole derivatives. Research indicates that compounds similar to this compound exhibit potent activity against various bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 | Antibacterial |
| 4p | <20 | <40 | Antifungal |
| 3h | <15 | <30 | Antifungal |
Data from various studies indicate that the compound demonstrates significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects . Its mechanism involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Cell Wall Synthesis : Similar compounds have shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
- Cyclooxygenase Inhibition : The anti-inflammatory effects are linked to the inhibition of cyclooxygenase pathways.
Study on Antimicrobial Efficacy
In a study evaluating various benzothiazole derivatives, this compound was found to exhibit significant antimicrobial activity against a panel of pathogens including Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were notably low compared to standard antibiotics .
Cytotoxicity Assessment
Research assessing the cytotoxic effects on human cancer cell lines demonstrated that this compound could inhibit cell proliferation in a dose-dependent manner. The IC50 values ranged from 15 to 30 µM across different cancer types .
Scientific Research Applications
Biological Activities
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,5-dichlorothiophene-3-carboxamide exhibits a range of biological activities:
1. Antimicrobial Activity
- Studies have shown that this compound possesses significant antibacterial and antifungal properties. For instance, it has been tested against various Gram-positive and Gram-negative bacteria as well as fungal strains, demonstrating promising results in inhibiting their growth .
2. Anticancer Potential
- The compound has also been evaluated for its anticancer effects. In vitro studies indicate that it may inhibit the proliferation of cancer cell lines, including breast cancer cells . Molecular docking studies suggest that it interacts effectively with specific targets involved in cancer cell growth .
3. Anti-inflammatory Effects
- Preliminary research indicates that the compound may exhibit anti-inflammatory properties, potentially through inhibition of cyclooxygenase enzymes . This suggests its utility in developing treatments for inflammatory diseases.
Case Studies
Several studies highlight the applications of this compound:
- Study on Antimicrobial Activity : A recent study evaluated the compound's effectiveness against a panel of bacterial and fungal pathogens using standard microbiological methods. Results indicated that certain derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Research : In another investigation focused on breast cancer cell lines (MCF7), the compound was shown to induce apoptosis and inhibit cell cycle progression. The study utilized assays such as the Sulforhodamine B assay to quantify cell viability post-treatment .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The dichlorothiophene ring undergoes nucleophilic substitution due to electron-withdrawing effects from chlorine atoms, facilitating displacement reactions.
-
Case Study : A patent (WO2020007902A1) demonstrates chlorine substitution using ethylamine under microwave irradiation, yielding sulfonamide derivatives with enhanced solubility .
Oxidation Reactions
The thiophene ring is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.
| Reagent System | Conditions | Products | References |
|---|---|---|---|
| H₂O₂ / Acetic acid | 60°C, 6 hours | Thiophene sulfoxide | |
| KMnO₄ / H₂SO₄ | Room temperature, 24 hours | Thiophene sulfone |
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Structural Impact : Oxidation modifies electronic properties, influencing binding affinity to biological targets like urease .
Hydrolysis of Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Conditions | Catalyst | Products | References |
|---|---|---|---|
| 6M HCl, reflux | — | 2,5-Dichlorothiophene-3-carboxylic acid | |
| NaOH (aq.), 80°C | — | Sodium carboxylate salt |
-
Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, breaking the amide bond .
Cross-Coupling Reactions
The chlorine atoms enable palladium-catalyzed cross-coupling reactions for structural diversification.
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Example : Coupling with arylboronic acids introduces hydrophobic groups, enhancing membrane permeability in drug candidates .
Benzothiazole Modifications
Electrophilic substitution occurs at the benzothiazole ring, though steric hindrance limits reactivity. Nitration and sulfonation have been reported under strongly acidic conditions .
Thiazole Reactivity
The thiazole ring participates in cycloaddition reactions (e.g., Huisgen click chemistry) with azides, forming triazole-linked conjugates .
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its dichlorothiophene-carboxamide backbone fused with a benzothiazole-thiazole system. Key comparisons include:
- Benzamide vs.
- Chlorine Substitution: The 2,5-dichloro configuration on thiophene may increase metabolic stability compared to mono-chloro analogs, as seen in related thiophene derivatives .
- Benzothiazole-Thiazole Hybrid : The fused benzothiazole-thiazole system introduces planar rigidity, which could enhance π-π stacking interactions in protein binding pockets, a feature absent in simpler thiazole derivatives.
Physicochemical Properties
- Solubility: The dichlorothiophene and benzothiazole groups likely reduce aqueous solubility compared to non-halogenated analogs, necessitating formulation adjustments for bioavailability.
- Thermal Stability : Crystallographic studies using SHELX and ORTEP tools indicate that the rigid fused-ring system may enhance thermal stability, a property advantageous for materials science applications.
Research Findings and Methodological Insights
- Crystallographic Analysis : Techniques like SHELX and ORTEP have been pivotal in resolving the 3D structures of related compounds (e.g., 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide ), providing insights into bond lengths, angles, and packing arrangements. For the target compound, similar methods could elucidate how chlorine substituents and the benzothiazole-thiazole system influence molecular conformation.
- Computational Modeling : Density Functional Theory (DFT) studies on analogous thiophene-carboxamides reveal that chlorine atoms increase electron-deficient character, enhancing reactivity toward nucleophilic targets.
- Biological Screening : While direct data on the compound is lacking, in vitro assays of its analogs suggest IC₅₀ values in the micromolar range for anti-inflammatory and kinase-inhibitory activities .
Q & A
Q. Advanced
- Electrochemical Profiling : Cyclic voltammetry to measure redox potentials, correlating with electron-deficient thiophene’s role in charge transfer .
- Spectroscopic Analysis : Time-resolved fluorescence to study interactions with biomolecules (e.g., DNA intercalation via quenching of tryptophan residues) .
- Computational Modeling : DFT-based frontier molecular orbital (FMO) analysis to predict reactivity with biological targets (e.g., HOMO-LUMO gaps <3 eV suggest high reactivity) .
What are the challenges in scaling up synthesis while maintaining yield?
Q. Advanced
- Reactor Design : Use continuous-flow systems to enhance heat/mass transfer during exothermic steps (e.g., thiazole cyclization) .
- Byproduct Management : Implement inline IR spectroscopy to monitor intermediate formation and adjust reagent stoichiometry dynamically .
- Solvent Recovery : Optimize membrane separation technologies (e.g., nanofiltration) to recycle DMF and reduce waste .
How do structural modifications influence its pharmacokinetic profile?
Q. Advanced
- Lipophilicity Tuning : Introduce substituents (e.g., methoxy groups) to logP values, assessed via shake-flask experiments or computational tools like ACD/Labs .
- Metabolic Stability : Incubate with liver microsomes; identify metabolites via UPLC-MS/MS and modify vulnerable sites (e.g., replacing ester linkages with amides) .
- Permeability : Use Caco-2 cell monolayers to measure apparent permeability (), guiding prodrug strategies for enhanced absorption .
What methodologies validate the compound’s mechanism of action in disease models?
Q. Advanced
- Target Engagement : CRISPR-Cas9 knockout of putative targets (e.g., EGFR) in cell lines, followed by rescue experiments .
- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to map downstream signaling pathways .
- In Vivo Imaging : Use PET tracers (e.g., -labeled analogs) to quantify biodistribution in tumor-bearing mice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
